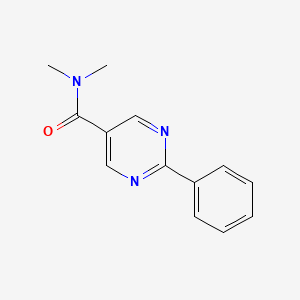
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide (DMPP) is a heterocyclic organic compound that has been extensively studied for its various biological properties. It is a pyrimidine derivative that has been found to have significant pharmacological activity, making it an important molecule for scientific research.
Mécanisme D'action
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide exerts its biological effects by binding to specific receptors in the body, including the nicotinic acetylcholine receptor and the P2X purinergic receptor. By binding to these receptors, N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is able to modulate a wide range of biological processes, including neurotransmission, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has been found to have significant biochemical and physiological effects in a number of different systems. For example, N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit platelet aggregation, which can help to prevent blood clots and reduce the risk of stroke and heart attack.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is a valuable tool for scientific research due to its wide range of biological effects and its potential as a therapeutic agent. However, there are also some limitations to using N,N-dimethyl-2-phenylpyrimidine-5-carboxamide in laboratory experiments, including its relatively high cost and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are many potential future directions for research on N,N-dimethyl-2-phenylpyrimidine-5-carboxamide, including the development of new synthetic methods for producing the compound, the identification of new biological targets for N,N-dimethyl-2-phenylpyrimidine-5-carboxamide, and the exploration of its potential as a therapeutic agent for a wide range of diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of N,N-dimethyl-2-phenylpyrimidine-5-carboxamide, and to identify any potential side effects or limitations associated with its use.
Méthodes De Synthèse
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-phenylpyrimidine-5-carboxylic acid with dimethylamine, as well as the reaction of 2-chloro-5-phenylpyrimidine with dimethylamine. The synthesis of N,N-dimethyl-2-phenylpyrimidine-5-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has been extensively studied for its various biological properties, including its potential as an antitumor agent, its ability to inhibit platelet aggregation, and its potential as a therapeutic agent for certain neurological disorders. N,N-dimethyl-2-phenylpyrimidine-5-carboxamide has also been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of a wide range of diseases.
Propriétés
IUPAC Name |
N,N-dimethyl-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(2)13(17)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCUMMTMJVRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(oxolan-3-ylmethyl)-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B7531427.png)
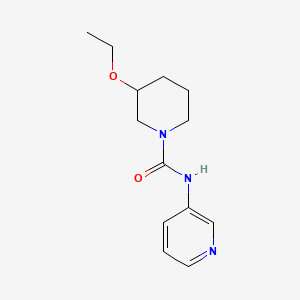
![1-methyl-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B7531459.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7531467.png)
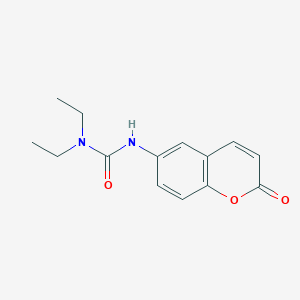
![cyclopropyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7531484.png)
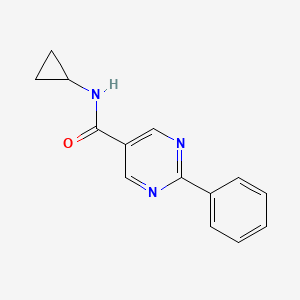
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)
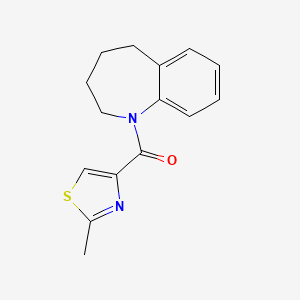


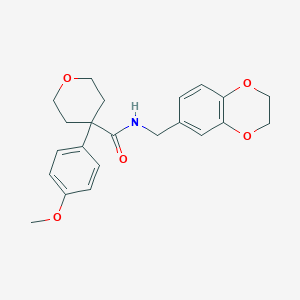
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)